molecular formula C20H18N2O3 B2489976 N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478078-86-3

N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2489976
CAS No.: 478078-86-3
M. Wt: 334.375
InChI Key: PEKOCBNMIJTGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, a methoxybenzoyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide typically involves the condensation of a carboxylic acid with an amine. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives like this compound often involves large-scale reactions using similar condensation techniques. The use of solid acid catalysts and ultrasonic irradiation can enhance the yield and purity of the final product, making the process suitable for pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl and methoxybenzoyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key functional proteins involved in the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzoyl group, in particular, contributes to its potential antimicrobial activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-25-17-9-5-8-15(10-17)19(23)16-11-18(21-13-16)20(24)22-12-14-6-3-2-4-7-14/h2-11,13,21H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKOCBNMIJTGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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